Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate
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Overview
Description
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate is a chemical compound with the molecular formula C16H14F3NO3 and a molecular weight of 325.29 g/mol . This compound features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules . The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical research .
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities . For instance, Fluoxetine, a compound with a similar structure, is a selective serotonin reuptake inhibitor used as an antidepressant .
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Preparation Methods
The synthesis of Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate typically involves multiple steps. One common synthetic route includes the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base . The reaction conditions often involve the use of anhydrous solvents and bases such as sodium hydride or potassium carbonate . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate has diverse applications in scientific research:
Comparison with Similar Compounds
Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate can be compared to other trifluoromethyl-containing compounds such as:
Fluoxetine: An antidepressant with a similar trifluoromethyl group, enhancing its pharmacological properties.
Trifluoromethylphenyl derivatives: These compounds share similar stability and reactivity, making them valuable in pharmaceutical and industrial applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an amino-phenoxy moiety, providing distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-4-11(5-3-10)23-12-6-7-14(20)13(9-12)16(17,18)19/h2-7,9H,8,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNNBVJNJICNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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